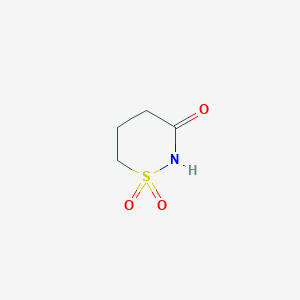

1,2-Thiazinan-3-one 1,1-dioxide

Description

Overview of Nitrogen-Sulfur Heterocycles in Contemporary Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, represent a cornerstone of medicinal chemistry. scinito.ai Among these, nitrogen-sulfur heterocycles are a prominent class of organic compounds that have garnered significant interest from researchers due to their wide range of biological activities. openmedicinalchemistryjournal.comscispace.comresearchgate.net These compounds are integral to numerous natural products, pharmaceuticals, and agrochemicals. scinito.aiopenmedicinalchemistryjournal.comresearchgate.net The presence of both nitrogen and sulfur atoms within the heterocyclic ring imparts unique physicochemical properties, such as hydrogen bonding capabilities, polarity, and the ability to engage in various non-covalent interactions with biological macromolecules. openmedicinalchemistryjournal.comscispace.com This structural diversity allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

The significance of nitrogen-sulfur heterocycles in drug discovery is underscored by their presence in a multitude of approved drugs. For instance, thiazole (B1198619) and thiazine (B8601807) rings are found in compounds with antimicrobial, anti-inflammatory, and anticancer properties. openmedicinalchemistryjournal.com The unique structural features of these heterocycles enable them to serve as versatile scaffolds for the development of new therapeutic agents with novel mechanisms of action and improved efficacy. scispace.com

The Role of Cyclic Sulfamides in Drug Discovery and Development

Cyclic sulfamides, also known as cyclic sulfonamides or sultams, are a specific class of nitrogen-sulfur heterocycles characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom within a ring system. This functional group is a key component in a variety of medicinally important molecules. enamine.net The sulfonamide group is a well-established pharmacophore, with over 100 FDA-approved drugs containing this moiety. enamine.net

The incorporation of the sulfamide (B24259) group into a cyclic structure often enhances the molecule's conformational rigidity, which can lead to higher binding affinity and selectivity for its biological target. illinois.edu This structural constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor or enzyme. Prominent examples of drugs containing a cyclic sulfamide core include the anti-inflammatory drug Piroxicam and the anticonvulsant Sultiame. enamine.net The proven therapeutic value of these compounds has spurred further research into the synthesis and biological evaluation of novel cyclic sulfamide derivatives as potential treatments for a wide range of diseases, including cancer, viral infections, and inflammatory disorders. mdpi.comnih.govnih.gov

Historical and Current Research Landscape of 1,2-Thiazinane Scaffolds

The 1,2-thiazinane scaffold, a six-membered ring containing one sulfur and one nitrogen atom in adjacent positions, is a key heterocyclic system in medicinal chemistry. nih.gov When the sulfur atom is oxidized to a sulfone (SO2), the resulting 1,2-thiazinane 1,1-dioxide scaffold exhibits a distinct set of chemical and biological properties. Research into 1,2-thiazinane derivatives has a rich history, with early studies focusing on their synthesis and basic chemical reactivity.

In recent years, there has been a resurgence of interest in 1,2-thiazinane scaffolds, driven by the discovery of their diverse pharmacological activities. researchgate.net For example, derivatives of 1,2-benzothiazine 1,1-dioxide, which contain a fused benzene (B151609) ring, have been extensively investigated for their anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govnih.govnih.gov The structural flexibility and the ability to introduce various substituents at different positions of the thiazinane ring make it an attractive template for combinatorial chemistry and the generation of large compound libraries for high-throughput screening. illinois.edu Current research is focused on developing more efficient and stereoselective synthetic methods for these scaffolds and exploring their potential as inhibitors of novel biological targets. nih.govmdpi.com

Significance of 1,2-Thiazinan-3-one 1,1-dioxide in Academic and Pharmaceutical Research

Within the broader class of 1,2-thiazinane derivatives, the this compound core has emerged as a particularly significant scaffold in both academic and pharmaceutical research. This structure combines the features of a cyclic sulfamide with a lactam (a cyclic amide), creating a unique chemical entity with a high degree of functionality. The presence of the carbonyl group at the 3-position and the sulfonyl group at the 1-position influences the molecule's electronic distribution and three-dimensional shape, which are critical for its biological activity.

The this compound scaffold is a key component in a number of biologically active compounds. For instance, derivatives of this scaffold have been investigated as serine protease inhibitors, which are enzymes involved in a variety of physiological and pathological processes. nih.govnih.gov The ability to readily modify the scaffold at various positions allows for the systematic exploration of structure-activity relationships (SAR), which is essential for optimizing the potency and selectivity of drug candidates. The continued exploration of the chemistry and biology of this compound and its analogs holds significant promise for the discovery of new and effective therapeutic agents.

Scope and Organization of the Research Outline

This article provides a comprehensive overview of the chemical compound "this compound." The subsequent sections will delve into the synthesis, chemical properties, and biological applications of this important heterocyclic scaffold. The content is structured to provide a thorough and scientifically accurate account of the current state of knowledge, focusing exclusively on the specified topics to maintain a clear and concise presentation.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dioxothiazinan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c6-4-2-1-3-9(7,8)5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBILQPVGEGXWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649561 | |

| Record name | 1lambda~6~,2-Thiazinane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-20-1 | |

| Record name | 1lambda~6~,2-Thiazinane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Analytical Characterization of 1,2 Thiazinan 3 One 1,1 Dioxide

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide the foundational data for determining the molecular structure of 1,2-Thiazinan-3-one 1,1-dioxide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would provide critical information for the structural confirmation of this compound.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the heterocyclic ring. The chemical shifts of these protons are influenced by their local electronic environment, including the effects of the adjacent carbonyl and sulfonyl groups. Protons closer to these electron-withdrawing groups would be expected to resonate at a lower field (higher ppm values). The splitting patterns of the signals, arising from spin-spin coupling with neighboring protons, would reveal the connectivity of the protons within the ring.

While specific experimental data for this compound is not publicly available, data from related structures, such as 1,2-benzothiazine derivatives, show aromatic protons resonating in the range of 7.50-8.11 ppm and thiazine (B8601807) ring protons between 7.62-7.88 ppm. nih.gov For this compound, the aliphatic protons would be expected at significantly higher fields.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, four distinct signals would be anticipated, corresponding to the three methylene (B1212753) (-CH₂) carbons of the thiazinane ring and the carbonyl carbon. The carbonyl carbon is characteristically deshielded and would appear at a low field (typically 160-220 ppm). The carbons adjacent to the nitrogen and sulfur atoms would also exhibit downfield shifts due to the electronegativity of these heteroatoms.

Illustrative ¹³C NMR Data for a Related Heterocycle (1,3-dioxane)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C2 | 94.3 |

| C4/C6 | 66.9 |

| C5 | 26.6 |

Note: This data is for 1,3-dioxane (B1201747) and is provided for illustrative purposes to indicate typical chemical shift ranges for a six-membered heterocycle. Data for this compound is not available.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) and sulfonyl (SO₂) groups. A strong absorption band in the region of 1650-1750 cm⁻¹ would be indicative of the carbonyl stretching vibration. researchgate.net The sulfonyl group would typically exhibit two strong stretching vibrations, an asymmetric stretch (νas) and a symmetric stretch (νs), in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The N-H stretching vibration of the amide would be expected in the region of 3200-3400 cm⁻¹.

Illustrative IR Absorption Bands for a Related Benzothiazine Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch | 2952 |

| C=O stretch | 1777, 1735 |

| C-O stretch | 1346, 1238 |

| SO₂ stretch | 1168, 1109 |

| C-N stretch | 1023 |

Note: This data is for a substituted 1,2-benzothiazine 1,1-dioxide and serves as an example of the expected regions for these functional groups. nih.gov Specific data for this compound is not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₄H₇NO₃S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 149.17 g/mol . hmdb.ca

The fragmentation of the molecular ion upon electron impact would provide valuable structural clues. Common fragmentation pathways for cyclic compounds involve the loss of small, stable neutral molecules. For this compound, potential fragmentation could include the loss of SO₂ (64 Da) or CO (28 Da). The analysis of these fragment ions helps to piece together the molecular structure.

Expected Molecular and Fragment Ions

| Ion | m/z (expected) |

|---|---|

| [M]⁺ | 149 |

| [M - CO]⁺ | 121 |

| [M - SO₂]⁺ | 85 |

Note: This table represents a hypothetical fragmentation pattern for this compound based on common fragmentation principles. Experimental mass spectral data is not publicly available.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise arrangement of atoms in the crystal lattice. This technique provides accurate bond lengths, bond angles, and conformational details of the thiazinane ring. For chiral derivatives, X-ray crystallography can be used to establish the absolute configuration. Although no specific crystal structure data for this compound has been published, this technique remains the gold standard for unambiguous structural elucidation in the solid state.

Chromatographic and Separation Techniques for Purity and Isolation

Chromatographic techniques are essential for the purification of synthesized compounds and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the purification and purity assessment of this compound. In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like a C8 or C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The compound would be separated from impurities based on its relative polarity, with less polar compounds eluting later. By developing a suitable HPLC method, the purity of a sample of this compound can be accurately determined by measuring the area of its peak relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Column | C8, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile / Water (40/60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

Note: These are example parameters used for the analysis of other hydrophobic compounds and would need to be optimized for this compound. nih.gov Specific HPLC methods for this compound are not documented in the literature.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chemistry technique for the analysis and purification of chiral compounds in the pharmaceutical industry. nih.gov Its advantages over traditional high-performance liquid chromatography (HPLC) include faster separations, reduced organic solvent consumption, and lower back pressures, which collectively enhance efficiency and sustainability. nih.govchromatographyonline.com The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. chromatographyonline.com Due to the properties of supercritical fluids, which are intermediate between those of a liquid and a gas, SFC often provides superior resolution and speed for chiral separations. chromatographyonline.com

The enantiomeric purity of this compound is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. SFC is an ideal method for resolving and quantifying the enantiomers of this compound. The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

Research Findings:

The development of an SFC method for the enantiomeric purity of this compound would involve screening various chiral stationary phases and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often the first choice for chiral screening due to their broad applicability. nih.gov

The mobile phase typically consists of supercritical CO₂ and an organic modifier, such as methanol or ethanol (B145695), to modulate the polarity and improve the solubility of the analyte. researchgate.net The choice and concentration of the modifier are critical parameters that significantly influence chiral resolution. nih.gov Additives like acids or bases can also be incorporated in small amounts to improve peak shape and selectivity. nih.gov

A hypothetical SFC method for this compound would be developed by injecting a racemic mixture onto a screening platform of several chiral columns. The conditions leading to the best resolution and peak shape would then be optimized. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Illustrative Data Table for SFC Method Development:

Below is a representative data table summarizing the results of a hypothetical chiral method screening for this compound.

| Column (Chiral Stationary Phase) | Modifier | Resolution (Rs) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |

| Chiralpak IA | Methanol | 1.8 | 3.2 | 4.1 |

| Chiralpak IB | Ethanol | 2.5 | 2.8 | 3.9 |

| Chiralcel OD-H | Isopropanol | 1.2 | 4.5 | 5.3 |

| Chiralpak IC | Methanol/Acetonitrile (1:1) | 2.1 | 3.5 | 4.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Based on these illustrative findings, the Chiralpak IB column with ethanol as a modifier provides the best separation (highest resolution) for the enantiomers of this compound.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. researchgate.net This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity. researchgate.net The method involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified. chromatographyonline.com

Research Findings:

For this compound, with the molecular formula C₄H₇NO₃S, the theoretical elemental composition can be calculated based on its atomic constituents. The experimental values obtained from elemental analysis are then compared against these theoretical values. A close agreement, typically within ±0.4%, is considered strong evidence for the correct stoichiometric composition and high purity of the sample. researchgate.netresearchgate.net

The molecular formula of this compound is C₄H₇NO₃S. The molecular weight is calculated as:

Carbon (C): 4 x 12.011 = 48.044 g/mol

Hydrogen (H): 7 x 1.008 = 7.056 g/mol

Nitrogen (N): 1 x 14.007 = 14.007 g/mol

Oxygen (O): 3 x 15.999 = 47.997 g/mol

Sulfur (S): 1 x 32.06 = 32.06 g/mol

Total Molecular Weight: 149.164 g/mol

From this, the theoretical percentage of each element can be determined.

Data Table for Elemental Analysis:

The following table presents the theoretical and hypothetical experimental results for the elemental analysis of this compound.

| Element | Theoretical Mass % | Experimental Mass % (Found) | Difference (%) |

| Carbon (C) | 32.20% | 32.15% | -0.05 |

| Hydrogen (H) | 4.73% | 4.78% | +0.05 |

| Nitrogen (N) | 9.39% | 9.42% | +0.03 |

| Sulfur (S) | 21.50% | 21.45% | -0.05 |

This table is interactive. You can sort the data by clicking on the column headers.

The close correlation between the theoretical and found values in this illustrative analysis confirms the elemental composition and high purity of the synthesized this compound, supporting the assigned molecular formula of C₄H₇NO₃S.

Structure Activity Relationship Sar and Computational Studies of 1,2 Thiazinan 3 One 1,1 Dioxide Derivatives

Empirical Structure-Activity Relationships

Empirical SAR studies involve systematically modifying the chemical structure of a lead compound and observing the resulting changes in biological activity. This approach has been instrumental in identifying key pharmacophoric features of 1,2-thiazinan-3-one 1,1-dioxide derivatives.

Impact of Substituent Modifications on Biological Activity

The biological profile of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic ring. Research on structurally related 1,2-benzothiazine 1,1-dioxides has provided valuable insights into these relationships, particularly concerning their antimicrobial and anxiolytic activities.

For instance, in the context of antimicrobial activity, studies on 1,2-benzothiazine 1,1-dioxide derivatives have shown that the nature and position of substituents on the benzoyl moiety play a critical role. Compounds with a methyl group or a halogen atom (chlorine or bromine) in the para position of the benzene (B151609) ring of the benzoyl moiety exhibited higher antimicrobial activity. nih.gov Similarly, the presence of a hydrogen atom or an ethyl group on the nitrogen atom of the thiazine (B8601807) ring was found to be favorable for activity against Gram-positive bacteria. nih.gov

A study on a series of twenty 1,2-benzothiazine 1,1-dioxide derivatives revealed that their antimicrobial activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis was noteworthy. nih.gov Certain substitutions led to potent activity, with one compound demonstrating a minimum inhibitory concentration (MIC) as low as 0.00975 mg/mL. nih.gov However, activity against Gram-negative bacteria and fungi was generally limited, highlighting the importance of specific structural features for broad-spectrum activity. nih.gov

In the realm of anxiolytic activity, research on substituted tetrahydro- and hexahydro-1,2-benzisothiazol-3-one 1,1-dioxides has been particularly informative. The introduction of specific piperazinyl moieties at the N-2 position of the thiazine ring has been shown to impart significant affinity for serotonin (B10506) receptors, particularly the 5-HT1A receptor, which is a key target for anxiolytic drugs. nih.gov For example, a derivative containing a 2-pyrimidinylpiperazinyl moiety displayed high affinity for the 5-HT1A receptor, with a Ki value of 10 nM. nih.gov

Below are interactive data tables summarizing the impact of substituent modifications on the biological activity of 1,2-benzothiazine 1,1-dioxide derivatives, which serve as a model for understanding the SAR of 1,2-thiazinan-3-one 1,1-dioxides.

Table 1: Antimicrobial Activity of Selected 1,2-Benzothiazine 1,1-Dioxide Derivatives

| Compound ID | N-substituent | Benzoyl Substituent | MIC (µg/mL) vs. S. aureus |

| 1 | H | H | 100 |

| 2 | Ethyl | H | 50 |

| 3 | H | 4-Methyl | 25 |

| 4 | Ethyl | 4-Chloro | 12.5 |

| 5 | H | 4-Bromo | 25 |

| 6g | Varied | Varied | 0.00975 |

| 7d | Varied | Varied | Low MIC |

| 7f | Varied | Varied | Low MIC |

| 7g | Varied | Varied | Low MIC |

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Anxiolytic Activity of Selected Substituted 1,2-Benzisothiazol-3-one 1,1-Dioxide Derivatives

| Compound ID | N-Substituent Moiety | Receptor Affinity (Ki, nM) for 5-HT1A |

| 37 | 2-Pyrimidinylpiperazinyl | 10 |

| 38 | [3-(Trifluoromethyl)phenyl]piperazinyl | 4 |

| 47 | 2-Pyrazinylpiperazinyl | 9 |

Data is representative and compiled from various sources for illustrative purposes.

Influence of Ring System Isomerism and Derivatization Patterns

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. rsc.org Isomers, which are molecules with the same chemical formula but different arrangements of atoms, can exhibit significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral and can differentiate between stereoisomers. michberk.com

In the context of this compound derivatives, the presence of stereocenters can lead to the existence of enantiomers and diastereomers. For example, substitutions on the thiazinane ring can create chiral centers, leading to cis and trans isomers. These geometric isomers can have distinct biological activities due to differences in how they fit into the binding site of a biological target. The relative orientation of substituents can affect intermolecular interactions such as hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition.

While specific studies on the influence of isomerism on the biological activity of this compound are limited, the general principles of stereochemistry in drug action are well-established. For instance, in many classes of drugs, one enantiomer is significantly more active than the other, a phenomenon known as eudismic ratio. The less active or inactive enantiomer, known as the distomer, may even contribute to side effects.

Advanced Computational Chemistry Investigations

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules, offering insights that complement experimental SAR studies. These methods can help to rationalize observed biological activities and guide the design of new, more potent compounds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It has become a widely used tool in medicinal chemistry to predict molecular properties and to understand reaction mechanisms. For this compound derivatives, DFT calculations can provide valuable information about their electronic properties and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. sunlifemalaysia.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can be correlated with higher biological activity. researchgate.net For sulfonamide-containing compounds, which are structurally related to this compound, DFT calculations have been used to determine the HOMO-LUMO energies and gap, providing insights into their stability and reactivity. nih.gov

Table 3: Calculated HOMO-LUMO Energies and Gap for a Representative Sulfonamide

| Parameter | Energy (eV) |

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Data is for a representative sulfonamide and is for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org In an MEP map, regions of negative electrostatic potential are typically colored red, indicating an excess of electrons and a propensity to interact with electrophiles. Regions of positive electrostatic potential are colored blue, indicating a deficiency of electrons and a tendency to interact with nucleophiles. Green and yellow colors represent intermediate electrostatic potentials.

For this compound derivatives, MEP mapping can help to predict the sites of interaction with biological targets. For example, the oxygen atoms of the sulfonyl group and the carbonyl group are expected to be regions of high electron density (red), making them potential hydrogen bond acceptors. The hydrogen atom attached to the nitrogen in the ring (if unsubstituted) would be a region of positive potential (blue), making it a potential hydrogen bond donor. The analysis of MEP maps can thus provide valuable insights into the intermolecular interactions that govern the binding of these compounds to their biological targets. rsc.org

Quantum Chemical Descriptors for Chemical Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules that dictate their reactivity. mdpi.com For derivatives of this compound, these descriptors can predict the ease with which they interact with biological targets. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netresearchgate.net

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net For instance, in a study of related heterocyclic compounds, molecules with a lower energy gap were found to be more reactive. researchgate.net These parameters are crucial for predicting how a this compound derivative might engage in charge-transfer interactions within a biological system.

The electrophilicity index (ω) is a valuable descriptor for quantifying the ability of a molecule to accept electrons, which is particularly relevant for compounds that act as electrophiles in biological reactions. nih.gov A higher electrophilicity index suggests a greater capacity to stabilize additional electronic charge. nih.gov

While specific quantum chemical data for a broad range of this compound derivatives is not extensively documented in publicly available literature, the principles from studies on analogous structures can be applied. For example, the introduction of various substituents on the thiazinane ring would modulate these electronic properties. Electron-withdrawing groups would be expected to lower both HOMO and LUMO energies and increase the electrophilicity index, whereas electron-donating groups would have the opposite effect. This understanding can guide the synthesis of derivatives with tailored reactivity profiles.

A hypothetical table of quantum chemical descriptors for a series of substituted this compound derivatives is presented below to illustrate the concept.

| Derivative | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Electronegativity (χ) | Hardness (η) | Electrophilicity (ω) |

| 1 | -H | -7.2 | -1.5 | 5.7 | 4.35 | 2.85 | 3.32 |

| 2 | -CH₃ | -7.0 | -1.3 | 5.7 | 4.15 | 2.85 | 3.02 |

| 3 | -Cl | -7.5 | -1.8 | 5.7 | 4.65 | 2.85 | 3.78 |

| 4 | -NO₂ | -8.0 | -2.5 | 5.5 | 5.25 | 2.75 | 5.02 |

This table is illustrative and based on general chemical principles, not on reported experimental or computational data for these specific compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is invaluable for understanding the binding modes of this compound derivatives and for virtual screening of compound libraries. researchgate.net For instance, in studies of related 1,2-thiazine derivatives, docking simulations have been successfully used to elucidate their binding interactions with enzymes like cyclooxygenases (COX). nih.gov These studies have shown that the sulfonyl group of the thiazine ring can form crucial hydrogen bonds with amino acid residues in the active site of the enzyme. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, allowing the study of its stability and conformational changes over time. mdpi.com While specific MD simulation studies on this compound derivatives are not widely reported, the methodology has been applied to similar heterocyclic systems. mdpi.com These simulations can reveal the flexibility of the ligand in the binding pocket, the role of water molecules in mediating interactions, and can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.

The following table illustrates hypothetical docking results for a series of this compound derivatives against a generic protein kinase target, highlighting key interactions.

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -7.5 | Lys72, Asp184 | Hydrogen Bond, Salt Bridge |

| 2 | -8.2 | Lys72, Asp184, Leu130 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| 3 | -8.8 | Lys72, Asp184, Phe185 | Hydrogen Bond, Salt Bridge, Pi-Pi Stacking |

| 4 | -9.5 | Lys72, Asp184, Met128 | Hydrogen Bond, Salt Bridge, Hydrophobic |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could predict the biological activity of unsynthesized compounds, thereby guiding lead optimization. nih.gov Although specific QSAR models for this exact scaffold are not prevalent in the literature, studies on related structures like 1,3-thiazine derivatives have demonstrated the utility of this approach. nih.gov In a 2D-QSAR study on 1,3-thiazine derivatives as anti-influenza agents, descriptors related to topology and electronic properties were found to be significant in predicting their inhibitory activity. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govnih.gov A pharmacophore model for a series of active this compound derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov This model can then be used as a 3D query to screen large compound databases to identify novel scaffolds with the desired biological activity. nih.gov

A hypothetical 2D-QSAR equation for a series of this compound derivatives might look like:

pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + c

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and HBD is the number of hydrogen bond donors.

| Descriptor | Definition | Contribution to Activity |

| LogP | Lipophilicity | Positive correlation may indicate importance of hydrophobic interactions. |

| Molecular Weight (MW) | Size of the molecule | Negative correlation might suggest steric hindrance in the binding pocket. |

| Hydrogen Bond Donors (HBD) | Number of H-bond donor groups | Positive correlation highlights the importance of hydrogen bonding with the target. |

This table and equation are illustrative examples of a QSAR model.

Design Principles for Enhanced Bioactivity and Selectivity

The insights gained from SAR, computational studies, and the known chemical properties of the this compound scaffold provide a foundation for designing more potent and selective derivatives. nih.gov

Key design principles include:

Modification of the Thiazinane Ring Substituents: The introduction of various functional groups on the carbon atoms of the thiazinane ring can significantly impact activity. For example, bulky hydrophobic groups may enhance binding to hydrophobic pockets in a target protein, while polar groups can form additional hydrogen bonds.

Introduction of Chiral Centers: The synthesis of enantiomerically pure derivatives can lead to improved potency and selectivity, as biological targets are chiral and often interact differently with stereoisomers.

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve metabolic stability, bioavailability, and potency. For example, a carboxylic acid group could be replaced with a tetrazole ring to maintain acidic character while improving other properties.

Scaffold Hopping: Based on a validated pharmacophore model, it is possible to design new molecules with different core structures that retain the key features required for biological activity.

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with enhanced therapeutic potential.

Pharmacological and Biological Activities of 1,2 Thiazinan 3 One 1,1 Dioxide Derivatives

In Vitro Biological Activity Spectrum

The versatility of the 1,2-thiazinan-3-one 1,1-dioxide core allows for the synthesis of a diverse range of derivatives with specific biological activities. These activities are often evaluated through in vitro assays that measure enzyme inhibition, receptor interaction, antimicrobial efficacy, and anticancer effects.

Antimicrobial Efficacy Against Diverse Pathogens

The sultam ring is a key structural feature in various antimicrobial agents.

Bacterial: The β-sultam ring, a four-membered cyclic sulfonamide, is a sulfonyl analog of the β-lactam ring found in many antibiotics. nih.gov These compounds can act as inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. nih.govnih.gov For example, N-acyl β-sultams are effective inactivators of the class C β-lactamase from Enterobacter cloacae. nih.gov Furthermore, a series of 1,2-benzothiazine 1,1-dioxide derivatives hybridized with carbohydrazides showed significant antibacterial activity, with increased lipophilicity enhancing this effect. nih.gov The combination of sulbactam, a β-lactamase inhibitor containing a sultam-like core, with durlobactam (B607225) has demonstrated in vitro activity against various pathogenic Burkholderia species. nih.gov

Fungal: Several 1,2-benzothiazine 1,1-dioxide derivatives have demonstrated antifungal properties. nih.gov A series of these compounds, hybridized with carbohydrazides, were active against various fungi. nih.gov Additionally, novel benzosultams have shown potent antifungal activity against Pichia guilliermondii. nih.gov

Viral: While the broader class of sultam derivatives is being investigated for antiviral properties, specific examples directly related to the this compound scaffold were not prominent in the provided search results. nih.govrsc.org However, the sulfonamide functional group is present in some antiviral drugs, such as Pritelivir, used for treating herpes simplex virus infections. mdpi.com

Parasitic: Some novel benzosultams have exhibited antiparasitic activity, with one compound showing a minimum inhibitory concentration (MIC) of 50 μg/ml. nih.gov

Anticancer and Antitumor Activities in Cell Lines

The sulfonamide scaffold is present in numerous anticancer agents, and derivatives of this compound are being investigated for their potential in this area. nih.govmdpi.comnih.gov

Inhibition of Proliferation and Induction of Apoptosis: Sulfonamide derivatives have been shown to exhibit antitumor activity through various mechanisms, including the inhibition of carbonic anhydrases, cell cycle perturbation, and induction of apoptosis. mdpi.comnih.gov For instance, certain thieno-thiazole and dihydrothiazolo-thiazole derivatives integrated with a pyrazoline nucleus have been shown to induce significant cell cycle arrest at the G1 phase and enhance cellular apoptosis in cancer cell lines. researchgate.net Similarly, a novel thiazolidine (B150603) compound was found to induce caspase-9 dependent apoptosis in cancer cells. nih.gov Some sulfamate (B1201201) derivatives are also under investigation as anticancer candidates, with some showing superior activity compared to reference compounds. nih.gov

In Vivo Efficacy and Preclinical Studies

The promising in vitro results for many this compound derivatives have led to their evaluation in animal models of various diseases.

Assessment of Immunomodulatory Effects

The immunomodulatory potential of 1,2-thiazine 1,1-dioxide derivatives has been a subject of scientific investigation, with studies revealing both immunostimulative and immunosuppressive properties depending on the specific substitutions on the core structure.

Research on a series of 25 newly synthesized pyrido-[2,3-c]-1,2-thiazine 1,1-dioxide derivatives demonstrated varied effects on the immunological response. nih.gov Notably, one derivative, 4,6-dimethyl-8-phenyl-2H-pyrido-[2,3-c]-thiazine dioxide (preparation X), exhibited marked immunostimulative activity. nih.gov Conversely, strong immunosuppressive activity was observed with other derivatives, such as 2-2'-(dimethyl-aminoethyl)-4,6-dimethyl-7-methoxy-8-phenyl-2H-pyrido-[2,3-c]-1,2-thiazine 1,1-dioxide (preparation VIII) and 2,4,6-trimethyl-8-3H-thiazine dioxide (preparation XX), which also displayed anti-inflammatory properties. nih.gov

In a broader context, the immunomodulatory actions of related heterocyclic compounds, such as substituted 1,3,4-thiadiazines, have been linked to their ability to modulate cytokine secretion. nih.gov These compounds can down-regulate the secretion of pro-inflammatory cytokines while up-regulating the release of anti-inflammatory ones, which is a key aspect of their immunomodulatory and cardioprotective effects. nih.gov The assessment of immunomodulatory activity often involves testing both humoral (antibody-mediated) and cellular (T-cell mediated) immune responses to an antigenic challenge. mdpi.com

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Binding Modes

The biological activities of this compound derivatives and their structural analogs are rooted in their interactions with specific molecular targets. Molecular docking studies and enzyme inhibition assays have been instrumental in identifying these targets and elucidating the binding modes.

A primary molecular target for the anti-inflammatory effects of these compounds is the cyclooxygenase (COX) enzyme, with a particular selectivity for the inducible COX-2 isoform over the constitutive COX-1. nih.govnih.gov For instance, a series of new tricyclic 1,2-benzothiazine derivatives demonstrated preferential inhibition of COX-2. nih.gov Molecular docking studies of these tricyclic derivatives have helped to understand their binding interactions within the active sites of cyclooxygenases. nih.govnih.gov The addition of a third ring to the benzothiazine moiety in these derivatives affects their orientation in the enzyme's binding site. nih.gov For example, one such compound was found to form two hydrogen bonds with Arg120 and Tyr355 in the COX-2 binding site, with its benzene (B151609) ring penetrating a hydrophobic pocket. nih.gov

In the context of antiviral activity, the HIV-1 reverse transcriptase (RT) has been identified as a key molecular target. nih.govnih.gov Derivatives of 1,1,3-trioxo-2H,4H-thieno[3,4-e] nih.govnih.govnih.govthiadiazines (TTDs) have been shown to be a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov The inhibition of HIV-1 RT by one of these compounds was found to be purely non-competitive with respect to the natural substrate, a mode of action consistent with other NNRTIs. nih.gov

Furthermore, the 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold, a related heterocyclic system, has been utilized to design potent inhibitors of serine proteases. mdpi.com These compounds can dock to the active site of (chymo)trypsin-like proteases in a predictable, substrate-like manner, interacting with both the S and S' subsites of the enzyme. mdpi.com This interaction with both subsites can lead to enhanced enzyme selectivity and inhibitory potency. mdpi.com

The table below summarizes the molecular targets identified for various derivatives.

| Derivative Class | Molecular Target | Key Findings |

| Tricyclic 1,2-benzothiazine derivatives | Cyclooxygenase-2 (COX-2) | Preferential inhibition over COX-1. nih.gov Binding involves hydrogen bonding and hydrophobic interactions. nih.gov |

| 1,1,3-Trioxo-2H,4H-thieno[3,4-e] nih.govnih.govnih.govthiadiazines (TTDs) | HIV-1 Reverse Transcriptase | Act as non-nucleoside inhibitors (NNRTIs). nih.gov |

| 1,2,5-Thiadiazolidin-3-one 1,1-dioxide derivatives | Serine Proteases (e.g., trypsin-like proteases) | Act as potent, time-dependent inhibitors. mdpi.com |

Therapeutic Potential and Applications in Drug Development

Candidates for Anti-HIV and Antiviral Therapies

Derivatives of this compound have emerged as a promising scaffold for the development of novel anti-HIV agents. Their mechanism of action primarily involves the inhibition of HIV-1 reverse transcriptase, classifying them as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

A notable example is the derivative 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine, which has demonstrated anti-HIV activity and is being evaluated for the treatment of AIDS. nih.gov Another class of related compounds, the 1,1,3-trioxo-2H,4H-thieno[3,4-e] nih.govnih.govnih.govthiadiazines (TTDs), have been identified as a new family of HIV-1 specific NNRTIs. nih.gov Several 4-substituted-2-benzyl-derivatives of TTDs were found to selectively inhibit the replication of HIV-1 (IIIB strain) in MT-4 and CEM cells. nih.gov

The table below presents the anti-HIV-1 activity of selected TTD derivatives.

| Compound | Anti-HIV-1 Activity (EC₅₀ in µM) | Cell Line |

| 6d | 16.4 | MT-4 |

| 6f | 59.8 | MT-4 |

| 6g | >20.6 | MT-4 |

| Nevirapine (Reference) | 4.5 | MT-4 |

Data sourced from Bioorganic & Medicinal Chemistry, 1999. nih.gov

It is important to note that not all derivatives within this broader class show anti-HIV activity. For instance, a study on 1,2,4,6-thiatriazin-3-one 1,1-dioxide nucleosides found that these compounds did not exhibit activity against HIV-1 or HIV-2 at subtoxic concentrations. nih.gov This highlights the critical role of specific structural features in determining the antiviral efficacy of these compounds.

Potential as Anti-inflammatory and Analgesic Agents

The this compound scaffold and its analogs have shown significant promise as a foundation for the development of new anti-inflammatory and analgesic drugs. nih.govnih.govnih.govresearchgate.netnih.gov Their primary mechanism of action in this context is the inhibition of cyclooxygenase (COX) enzymes, particularly with a preference for the COX-2 isoform, which is associated with inflammation and pain. nih.govyoutube.com

A study on newly synthesized tricyclic compounds with a 1,2-benzothiazine skeleton, which is structurally related to this compound, demonstrated that all tested compounds had a preferential inhibitory effect on COX-2 over COX-1. nih.govnih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it is often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov The anti-inflammatory activity of some pyrido-[2,3-c]-1,2-thiazine 1,1-dioxide derivatives has also been confirmed in carrageenan-induced inflammation models. nih.gov

In terms of analgesic properties, certain 1,2-benzothiazine derivatives have exhibited potent pain-relieving effects. nih.gov One such compound showed analgesic action that was four times more potent than ibuprofen (B1674241) and was associated with less gastric damage. nih.gov

The table below summarizes the COX inhibitory activity of selected tricyclic 1,2-thiazine derivatives.

| Compound | COX-1 Inhibition (%) at 10 µM | COX-2 Inhibition (%) at 10 µM |

| 5 | 25.3 | 48.2 |

| 6a | 18.7 | 35.6 |

| 6b | 15.4 | 30.1 |

| 6c | 20.1 | 40.5 |

| 6d | 19.8 | 38.9 |

| 6e | 22.5 | 55.3 |

| 7 | 28.9 | 50.7 |

| Meloxicam (Reference) | 45.1 | 65.8 |

Data sourced from International Journal of Molecular Sciences, 2021. nih.govnih.gov

Role in Metabolic Disorder Management (e.g., Type 2 Diabetes)

There is currently a lack of specific research data on the direct role of this compound derivatives in the management of metabolic disorders such as type 2 diabetes. However, other sulfur-containing heterocyclic compounds have been extensively studied in this area. For instance, thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, are a class of drugs used to treat type 2 diabetes mellitus. nih.gov These compounds act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. nih.gov TZDs improve insulin (B600854) sensitivity in peripheral tissues like skeletal muscle and adipose tissue. nih.gov While structurally different from this compound, the established role of TZDs in metabolic control highlights the potential for other novel heterocyclic compounds to be explored for similar therapeutic benefits.

Prospects in Antimicrobial and Anticancer Drug Design

Derivatives of the closely related 1,2-benzothiazine 1,1-dioxide have shown promise as both antimicrobial and anticancer agents.

Antimicrobial Activity:

A number of 1,2-benzothiazine 1,1-dioxide derivatives have been synthesized and evaluated for their activity against various microbial pathogens. nih.gov In one study, several derivatives demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. nih.gov The antimicrobial potency of some of these compounds was found to be significantly higher than that of the commonly used antiseptic, povidone-iodine, against Gram-positive strains. nih.gov However, activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae, as well as the fungus Candida albicans, was more limited. nih.gov The core structure of 1,3-thiazines is also a key component of cephalosporin (B10832234) antibiotics, which are effective against a wide range of bacteria. actascientific.com

Interactive Table of Antimicrobial Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives

| Compound Series | Key Findings | Minimum Inhibitory Concentration (MIC) | Reference |

| Series 6 | Compound 6g showed the strongest antimicrobial potency within this series. | 0.00975 mg/mL | nih.gov |

| Series 7 | Compounds 7d , 7f , and 7g had the lowest MIC values. | Not specified | nih.gov |

| General | All tested derivatives displayed lower MIC against Gram-positive bacteria than povidone-iodine. | Povidone-iodine MIC: 1.56–6.25 mg/mL | nih.gov |

Anticancer Activity:

The thiazole (B1198619) and thiazolidin-4-one scaffolds, which are structurally related to thiazinanes, have been extensively investigated for their anticancer properties. nih.gov Thiazolidin-4-one derivatives, for example, have shown significant cytotoxic activity against various cancer cell lines. nih.gov While direct studies on this compound are scarce, the broader family of thiazine (B8601807) derivatives has been recognized for its potential in developing new anticancer agents. scholarsresearchlibrary.com For instance, certain 1,2,3-thiadiazole (B1210528) derivatives, which are also five-membered rings containing sulfur and nitrogen, have demonstrated potent antitumor activity against human breast cancer cells. nih.gov

Interactive Table of Anticancer Activity of Related Thiazole and Thiazolidin-4-one Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings | IC50 Values | Reference |

| Thiazolidin-4-one derivatives | MCF-7 (Breast), HepG2 (Liver) | Compound 1 and 2 showed potent activity against MCF-7. Compound 2 was most potent against HepG2. | 1 : 0.37 µM (MCF-7), 1.58 µM (HepG2)2 : 0.54 µM (MCF-7), 0.24 µM (HepG2) | nih.gov |

| Thiazole derivatives | HL-60 (Leukemia) | Compound 4b was the most promising candidate, inducing cell cycle arrest and apoptosis. | Not specified | researchgate.net |

| 1,2,3-Thiadiazole DHEA derivatives | T47D (Breast) | Compounds 22 , 23 , and 25 showed potent antitumor activity comparable to adriamycin. | 0.042–0.058 µM | nih.gov |

Other Noteworthy Pharmacological Applications (e.g., Blood Pressure Regulation, Alzheimer's Disease, Anticoagulants, Anti-radiation Agents)

The versatile scaffold of thiazinane and its derivatives has led to investigations into a range of other pharmacological applications.

Blood Pressure Regulation: Certain 1,2,4-benzothiadiazine 1,1-dioxide derivatives, such as chlorothiazide (B1668834) and hydrochlorothiazide, are well-established diuretic and antihypertensive agents. mdpi.com Additionally, some 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and shown to have antihypertensive activity, primarily through a direct relaxant effect on vascular smooth muscle. nih.gov

Alzheimer's Disease: The inhibition of the β-secretase enzyme (BACE) is a key target in Alzheimer's disease research. A patent application has disclosed a class of 1,4-thiazine dioxide and 1,2,4-thiadiazine dioxide derivatives as potential BACE inhibitors. google.com Furthermore, thiazole and thiazolidine-based compounds have been shown to have a good inhibitory effect on cholinesterase, another important target in Alzheimer's treatment. nih.gov Some derivatives have also demonstrated the ability to inhibit the aggregation of amyloid-beta and tau proteins. nih.gov

Anticoagulants: Chlormezanone, a derivative of 1,2-thiazinane, has been utilized as an anticoagulant. nih.gov

Anti-radiation Agents: Some derivatives of 1,3-thiazine have been suggested to have potential as anti-radiation agents for use in radiation sickness. actascientific.com

Conclusion and Future Research Perspectives

Summary of Key Findings on 1,2-Thiazinan-3-one 1,1-dioxide Research

Research directly focused on the parent compound, this compound, is limited; however, studies on its derivatives have yielded significant findings. Synthetic chemists have successfully constructed derivatives such as 5-aryl-1,2-thiazinan-3-one-1,1-dioxides. mdpi.comnih.govsemanticscholar.org One established multi-step synthesis involves the reaction of an alkenyl sulfonamide with dimethyl malonate, followed by decarboxylation, deprotection, cyclization, and a final Suzuki coupling to yield the desired 5-aryl substituted product. nih.govsemanticscholar.org

The broader class of thiazinanes and sultams, to which this compound belongs, is recognized for its wide spectrum of biological activities. researchgate.netnih.gov For instance, derivatives of 1,2-thiazinane-1,1-dioxide have been investigated for various therapeutic applications. nih.govsemanticscholar.org Notably, the sultam scaffold is integral to compounds with demonstrated anti-HIV, anticancer, and anti-inflammatory properties. nih.govrsc.org This suggests that the this compound core could serve as a valuable pharmacophore in the development of new therapeutic agents.

Identification of Current Gaps and Challenges in the Field

The most prominent gap in the current body of research is the extensive characterization and biological screening of the unsubstituted this compound. Its primary role to date has been as a foundational structure for the synthesis of more complex derivatives. mdpi.comresearchgate.net A comprehensive review of sultams highlights that while significant effort has been dedicated to their synthesis, their biological activities remain largely under-investigated, with very few sultam-based drugs reaching the commercial market. rsc.orgnih.gov

Key challenges in this field include:

Synthetic Efficiency: Some reported synthetic routes for related thiazinane structures suffer from inconsistent or low yields, necessitating considerable optimization. nih.gov

Functionalization: The selective functionalization of the heterocyclic core at various positions to generate chemical diversity can be challenging and often requires multi-step, complex procedures. researchgate.net

Lack of Biological Data: There is a scarcity of published data on the specific biological targets and mechanisms of action for derivatives of this compound.

Directions for Novel Synthetic Methodologies

Future research should prioritize the development of more efficient, stereoselective, and environmentally benign synthetic methods. Promising avenues include:

Catalytic Systems: The use of advanced catalytic systems, such as the palladium-catalyzed asymmetric arylation successfully employed for the synthesis of chiral seven-membered sultams, could be adapted for the 1,2-thiazinane ring system to create enantiomerically pure compounds. rsc.org

Cascade Reactions: Designing cascade or domino reactions, which combine multiple bond-forming events into a single operation, can significantly improve synthetic efficiency and reduce waste. york.ac.uk Ring-expansion strategies are also emerging as a powerful tool for accessing cyclic sulfonamides. york.ac.uknih.gov

Multi-Component Reactions (MCRs): Expanding the scope of MCRs, analogous to the Biginelli reaction used for other sulfur-containing heterocycles, could provide rapid access to a diverse library of substituted 1,2-thiazinan-3-one 1,1-dioxides. nih.govresearchgate.net

Green Chemistry Approaches: The exploration of green synthesis methods, potentially utilizing microwave assistance or benign solvents, would align with modern standards for sustainable chemical manufacturing. researchgate.net

Opportunities for Advanced Computational and Mechanistic Studies

Computational chemistry offers a powerful toolkit to bridge existing knowledge gaps. There is a significant opportunity to apply these methods to the this compound scaffold.

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, stability, and reactivity. acs.org Such studies can predict sites of reactivity, elucidate reaction mechanisms, and help optimize synthetic conditions. york.ac.ukacs.org

Molecular Docking: In silico molecular docking studies can predict the binding affinity of this compound derivatives against various biological targets, such as enzymes or receptors. This can guide the rational design of more potent and selective inhibitors. mdpi.com

Mechanistic Elucidation: Detailed mechanistic studies of the key cyclization and functionalization reactions are needed. Combining experimental kinetics with computational modeling can provide a deeper understanding of the reaction pathways and intermediates, leading to improved synthetic protocols. nih.govresearchgate.net

Translational Research and Clinical Development Pathways

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. dndi.orgresearchgate.net For derivatives of this compound to progress towards clinical use, a structured pathway is essential.

Target Identification and Validation: The initial step involves high-throughput screening of a library of derivatives to identify and validate specific biological targets.

Lead Optimization: Once a hit compound is identified, medicinal chemistry efforts would focus on optimizing its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).

Preclinical Development: Promising lead compounds would undergo rigorous preclinical testing in cellular and animal models to assess efficacy and safety. dndi.org This stage also involves developing suitable formulations.

Clinical Trials: A successful preclinical candidate can then advance to phased clinical trials in humans to evaluate its safety, efficacy, and dosing.

A novel therapeutic strategy that could be explored is the use of this scaffold in developing Heterocyclic Degronimers for targeted protein degradation, a cutting-edge area of drug discovery. google.com Given that several sultams are already in various stages of the drug discovery pipeline, established precedents can guide the development of these new compounds. nih.gov

Broader Implications for Heterocyclic Chemistry and Drug Discovery

The study of this compound and its derivatives has wider implications for chemistry and medicine.

Expansion of Privileged Scaffolds: Sultams are considered "medicinally privileged" structures due to their recurrence in bioactive compounds. nih.gov Research into this specific six-membered sultam expands the diversity of available scaffolds for drug design. nih.gov

Novel Building Blocks: The development of robust syntheses for these compounds provides medicinal chemists with new building blocks for creating complex molecules and exploring novel chemical space. jmchemsci.com

Advancing Drug Discovery: As a core component of molecules with potential anticancer, antiviral, and anti-inflammatory activities, the this compound scaffold contributes to the ongoing effort to develop new treatments for a range of human diseases. nih.govnih.govnih.gov The insights gained from its synthesis and functionalization can be applied to other heterocyclic systems, advancing the broader field of drug discovery.

Q & A

Q. Basic Research Focus

- Key Methods :

- Multi-step synthesis : Starting from thietane derivatives, catalytic oxidation with tungsten trioxide (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5) yields the 1,1-dioxide core .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular derivatization for creating libraries of analogs .

- Radical-initiated cyclization : Chlorosulfonyl isocyanate reacts with olefins to form thiazinane dioxide scaffolds .

- Optimization Strategies :

What advanced techniques are used for structural characterization of this compound derivatives?

Q. Basic Research Focus

-

Techniques and Parameters :

How does this compound interact with biological targets such as GPR40 receptors?

Q. Advanced Research Focus

- Mechanistic Insights :

- In vitro assays : Measure cAMP accumulation in HEK293 cells transfected with human GPR40.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxybenzyl groups) to balance potency and solubility .

What computational strategies predict the reactivity and pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- Methods :

- Density Functional Theory (DFT) : Calculates sulfone group electrophilicity and lactam ring strain .

- Molecular Docking : Screens against GPR40 receptor models (PDB: 5TZR) to prioritize analogs for synthesis .

- ADMET Prediction : Tools like PISTACHIO and REAXYS assess metabolic stability and toxicity risks .

How should researchers address contradictions in reported biological activity data?

Q. Advanced Research Focus

- Case Example : Discrepancies in cytotoxicity profiles across studies.

- Resolution Strategies :

Standardize assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and controls.

Batch Purity Analysis : HPLC (>95% purity) to rule out impurity-driven effects .

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates .

What is the toxicity profile of this compound, and what safety protocols are recommended?

Q. Basic Research Focus

-

Key Data :

-

Safety Protocols :

How can researchers leverage structural analogs to overcome solubility or bioavailability challenges?

Q. Advanced Research Focus

- Case Study : Pyridothiadiazine derivatives (e.g., 2-(3-methoxybenzyl)-4-(p-tolyl)- analogs) improve water solubility via methoxy/p-tolyl substitutions while retaining activity .

- Methodology :

- LogP Optimization : Introduce polar groups (e.g., -COOH, -SO₂NH₂) without disrupting the sulfone-lactam pharmacophore .

- Prodrug Design : Acetylate hydroxyl groups for enhanced intestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.